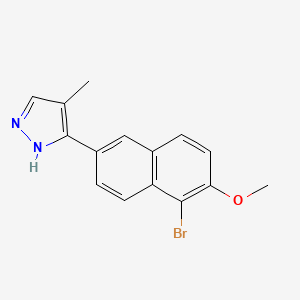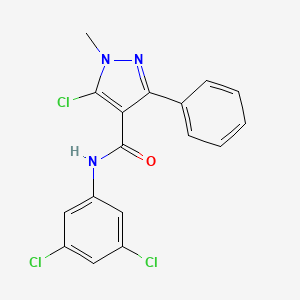![molecular formula C17H18ClNO2S B3035413 (Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine CAS No. 320422-56-8](/img/structure/B3035413.png)
(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine
Descripción general
Descripción
(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine, more commonly known as CMPS, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of phenylmethanesulfonamide, and is used in many different areas of research, including biochemistry, physiology, and pharmacology. CMPS has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientists studying the effects of drugs on the body.
Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
Research in organic synthesis and heterocyclic chemistry has led to the development of methods for preparing complex molecules with potential applications in drug discovery and material science. For instance, Moskvina et al. (2015) describe a sequence for preparing isoflavones through heterocyclization, demonstrating the utility of chlorophenyl compounds in synthesizing heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals (Moskvina, Shilin, & Khilya, 2015).
Antimicrobial and Antiviral Applications
The synthesis and evaluation of Schiff base ligands and their metal complexes have shown antimicrobial and antiviral properties. A study by Refat et al. (2021) on diimine Schiff base ligands and their binuclear complexes with Co(ii), Ni(ii), Cu(ii), and Zn(ii) highlighted their potential in sterilization and resistance against viruses, including SARS-CoV-2 (Refat, Gaber, Alsanie, Kobeasy, Zakaria, & Alam, 2021).
Environmental Science and Biodegradation
The environmental impact and biodegradation of chlorophenyl-related compounds are significant areas of research. Yim et al. (2008) investigated the reductive dechlorination of methoxychlor, an environmental pollutant, by a human intestinal bacterium, highlighting the metabolic pathways and potential for bioremediation of chlorinated compounds (Yim, Seo, Kang, Ahn, & Hur, 2008).
Material Science and Molecular Docking
In material science, the synthesis and characterization of novel compounds can lead to the development of new materials with specific properties. Al-Hourani et al. (2015) conducted docking studies and structural analyses of tetrazole derivatives, which could inform the design of materials and molecules with desired biological activities (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Propiedades
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-20-16-9-3-13(4-10-16)11-22-12-17(19-21-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNVGKUPKEKLD-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(=NOC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC/C(=N\OC)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3035332.png)
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035333.png)
![1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3035334.png)
![Dimethyl 3-[2-(1,3-dioxoisoindol-2-yl)oxyacetyl]-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B3035335.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B3035337.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether](/img/structure/B3035338.png)



![N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine](/img/structure/B3035347.png)
![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3035348.png)
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether](/img/structure/B3035350.png)
![[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B3035352.png)